Tert-butyl 4-butan-2-yl-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-butan-2-yl-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-butan-2-yl-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and butan-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-butan-2-yl-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Alcohol derivatives with reduced molecular weight.
Substitution: Piperazine derivatives with various functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl 4-butan-2-yl-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-butan-2-yl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its binding affinity to these targets, leading to the modulation of biochemical pathways. This compound can inhibit or activate enzymes, alter receptor activity, and influence cellular processes, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
Uniqueness
Tert-butyl 4-butan-2-yl-3-oxopiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct physicochemical properties and biological activities. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 4-butan-2-yl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-6-10(2)15-8-7-14(9-11(15)16)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
MQLQSDKMJZHVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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